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Compound of Interest

Compound Name: 3-Ureidobenzoic acid

Cat. No.: B1362464

Disclaimer: This whitepaper addresses the crystal structure of a derivative of 3-Ureidobenzoic
acid, specifically 3-(3-(pyridin-3-yl)ureido)benzoic acid. An extensive search did not yield
publicly available crystallographic data for the parent compound, 3-Ureidobenzoic acid. The
following data and protocols pertain to the aforementioned pyridyl derivative.

Introduction

Urea and its derivatives are of significant interest in the fields of medicinal chemistry and
materials science due to their versatile hydrogen bonding capabilities, which play a crucial role
in molecular recognition and the formation of supramolecular architectures. This document
provides a detailed technical overview of the crystal structure of 3-(3-(pyridin-3-
yl)ureido)benzoic acid, a compound that combines the structural features of benzoic acid and a
pyridyl-substituted urea. The data presented herein is intended for researchers, scientists, and
drug development professionals interested in the solid-state properties and molecular
interactions of this class of compounds.

Crystallographic Data for 3-(3-(pyridin-3-
yl)ureido)benzoic acid

The single-crystal X-ray diffraction analysis of 3-(3-(pyridin-3-yl)ureido)benzoic acid reveals an
orthorhombic crystal system. The key crystallographic data and data collection parameters are
summarized in the tables below.
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Crystal Data and Structure Refinement

Parameter Value[1][2]
Empirical Formula C13H11Ns0s3
Formula Weight 257.25
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Orthorhombic
Space Group Pna2:1

Unit Cell Dimensions

a 9.2062(6) A
b 11.5258(7) A
c 11.5263(7) A
a 90°

B 90°

y 90°

Volume 1223.04(13) A3
z 4

Calculated Density 1.398 Mg/m3
Absorption Coefficient 0.101 mm—1
F(000) 536

Data Collection and Refinement
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Parameter

Value[2]

Diffractometer

Bruker SMART

Scan Mode

¢ and w-scans

6 Range for Data Collection

2.63 to 25.50°

Index Ranges

-11<h<11, -14<k<14, -14<I<14

Reflections Collected

7453

Independent Reflections

2045 [R(int) = 0.0300]

Completeness to 6 = 25.50°

99.8 %

Refinement Method

Full-matrix least-squares on F2

Data / Restraints / Parameters

2045/1/172

Goodness-of-fit on F2

1.050

Final R indices [I>2a(1)]

R1=0.0377, wR2 = 0.0934

R indices (all data)

R1 =0.0460, wR2 = 0.1006

Molecular and Supramolecular Structure

In the crystal structure of 3-(3-(pyridin-3-yl)ureido)benzoic acid, the pyridine and benzene rings

are connected by a ureido moiety. The molecule is not planar. The crystal packing is

characterized by the formation of a one-dimensional polymeric structure through intermolecular

hydrogen bonds involving the ureido group. Specifically, the carbonyl-oxygen atom of one

molecule forms hydrogen bonds with the two nitrogen atoms of the ureido group of an adjacent

molecule. This 1D chain is further extended into a three-dimensional network via a hydrogen

bond between the carboxylic acid group and the pyridine nitrogen atom.[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallization of 3-(3-

(pyridin-3-yl)ureido)benzoic acid.

Synthesis of 3-(3-(pyridin-3-yl)ureido)benzoic acid[2]
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e Reactant Preparation: A solution of pyridine-3-isocyanate (4 mmol) in 15 mL of ethanol was
prepared. A separate stirred solution of m-aminobenzoic acid (4 mmol) in 15 mL of ethanol
was prepared in a three-necked flask.

o Reaction: The pyridine-3-isocyanate solution was added to the m-aminobenzoic acid
solution.

o Reflux: The reaction mixture was refluxed for 4 hours.

« |solation: The solution was cooled to room temperature, resulting in the formation of a white
precipitate.

 Purification: The precipitate was collected by filtration and washed three times with ethanol
and ether.

Crystallization[2]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an
ethanol solution of the purified product at room temperature.

Visualization of Experimental Workflow

The following diagram illustrates the synthesis process for 3-(3-(pyridin-3-yl)ureido)benzoic
acid.

Reactant Preparation
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Caption: Synthesis workflow for 3-(3-(pyridin-3-yl)ureido)benzoic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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